![molecular formula C11H15N3O3S B1411348 tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 478624-69-0](/img/structure/B1411348.png)

tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Vue d'ensemble

Description

“tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 478624-69-0 . It has a molecular weight of 269.32 . The compound is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s physicochemical properties include a number of heavy atoms: 18, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.55, a number of rotatable bonds: 3, a number of H-bond acceptors: 4.0, and a number of H-bond donors: 1.0 . Its molar refractivity is 72.12, and its TPSA is 113.76 Ų .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then coupled with aromatic aldehyde to form Schiff base compounds. These compounds are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallographic analysis is also used for structural characterization. This synthesis and characterization offer insights into the compound's properties and potential applications in various fields of chemistry (Çolak et al., 2021).

Molecular Structure Analysis

- Detailed molecular and crystal structure analysis of the compound is performed. The structure is found to be stabilized by intramolecular hydrogen bonds, which are crucial for understanding the compound's stability and reactivity. This information is valuable for the design and development of new materials and pharmaceuticals (Çolak et al., 2021).

Green Synthesis Methodology

- A green and facile method for the synthesis of derivatives of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate using ionic liquids as green media is described. This approach highlights the compound's role in developing environmentally friendly synthesis methods, which is crucial for sustainable chemistry practices (张梅梅 et al., 2013).

Reactivity and Derivative Synthesis

- The compound is used as a precursor in the synthesis of various derivatives, which demonstrates its versatility as a building block in organic synthesis. This aspect is significant for pharmaceutical and material science research, where the creation of new compounds with desired properties is essential (Shatsauskas et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, are known to exhibit a broad range of biological activities and have been associated with various targets such as the erbb family of tyrosine kinase (egfr) inhibitors, g-protein coupled receptors (mglur 5) antagonists, and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (pde) iii inhibitors .

Mode of Action

It’s worth noting that thiazolo[4,5-b]pyridines are known to interact with their targets resulting in a variety of biological responses, including analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties .

Biochemical Pathways

Given the diverse biological activities associated with thiazolo[4,5-b]pyridines, it can be inferred that multiple biochemical pathways could potentially be influenced .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit moderate inhibitory activity against tested cell lines, indicating potential cytotoxic effects .

Propriétés

IUPAC Name |

tert-butyl 2-amino-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMRHHINUOMUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate | |

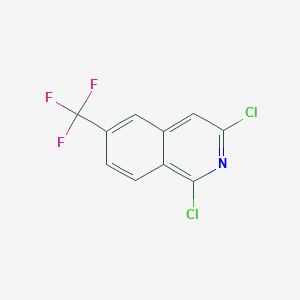

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.